molecular formula C22H46O2Sn B12792858 Tributyl(isodecanoyloxy)stannane CAS No. 93805-32-4

Tributyl(isodecanoyloxy)stannane

Cat. No.: B12792858
CAS No.: 93805-32-4
M. Wt: 461.3 g/mol
InChI Key: XZEOTXSVDUUCDW-UHFFFAOYSA-M
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Description

Overview and Historical Context of Organotin Compounds in Chemical Science

The field of organotin chemistry gained significant momentum in the 20th century, particularly with the discovery of their industrial applications. lupinepublishers.comlupinepublishers.com Initially explored for their potential in transformer oils and as stabilizers for vinyl plastics, the commercial uses of organotin compounds expanded rapidly in the 1950s, largely due to the work of van der Kerk and his colleagues. lupinepublishers.com This era saw the emergence of three primary areas of utility for these compounds: as polymer stabilizers, as industrial and agricultural biocides, and as catalysts in various chemical reactions. lupinepublishers.com

A significant breakthrough in the understanding of organotin chemistry came in the early 1960s with the finding that the tin atom in these compounds could extend its coordination number beyond the typical four. lupinepublishers.comlupinepublishers.com This discovery opened up new avenues for research into the structural and reactive possibilities of organotin compounds. The industrial preparation of these compounds typically involves the alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds. lupinepublishers.comlupinepublishers.com

Significance of Tributyl(isodecanoyloxy)stannane within Organotin Chemistry Research

This compound belongs to the broader class of organotin compounds, which are valued for their role as catalysts and stabilizers in polymer chemistry. researchgate.net Specifically, diorganotin carboxylates, a category that includes this compound, are utilized as catalysts for the formation of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org The tributyltin moiety, in particular, is known for its use in applications such as wood preservation. wikipedia.org The isodecanoyloxy group, a carboxylate ligand, influences the compound's physical and chemical properties, distinguishing it from other organotin compounds. The toxicity of organotin compounds is largely dependent on the number and nature of the organic groups attached to the tin atom. industrialchemicals.gov.au

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research on organotin compounds, including this compound, continues to explore their catalytic activities and applications in materials science. The development of new organotin reagents is crucial for advancing organic synthesis, particularly in the creation of complex natural products and novel chemical structures. sigmaaldrich.com A key area of investigation involves understanding the mechanisms by which organotin compounds act as catalysts, such as their role as Lewis acids in polymerization reactions. lupinepublishers.com

Specific questions pertaining to this compound that remain at the forefront of research include the precise elucidation of its catalytic mechanisms in various polymerization processes. Further investigation is also needed to fully characterize its physical and spectroscopic properties, which are essential for developing new applications and for understanding its behavior in different chemical environments. The synthesis of more efficient and environmentally benign organotin catalysts is another active area of research.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C22H46O2Sn
Average Mass 461.318 g/mol
Monoisotopic Mass 462.251983 g/mol
CAS Number 93965-27-6
EC Number 300-977-6

Data sourced from multiple chemical databases. epa.govdrugfuture.comeuropa.eu

Properties

CAS No.

93805-32-4

Molecular Formula

C22H46O2Sn

Molecular Weight

461.3 g/mol

IUPAC Name

tributylstannyl 8-methylnonanoate

InChI

InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

XZEOTXSVDUUCDW-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies for Tributyl Isodecanoyloxy Stannane and Its Analogues

Established Synthetic Pathways for Tributyl(isodecanoyloxy)stannane

The most prevalent and straightforward method for synthesizing tributyltin carboxylates, including this compound, is the condensation reaction between a tributyltin(IV) oxide or hydroxide (B78521) and the corresponding carboxylic acid. orientjchem.org

A primary route involves the reaction of Bis(tributyltin) oxide with isodecanoic acid. researchgate.net This reaction typically proceeds by heating the reactants, often in a solvent like toluene (B28343) or benzene, to facilitate the removal of the water byproduct through azeotropic distillation. orientjchem.orgresearchgate.net This drives the equilibrium towards the formation of the desired ester product, this compound. The general reaction is highly efficient for producing various organotin carboxylates. orientjchem.org

General Reaction Scheme: (Bu₃Sn)₂O + 2 R'COOH → 2 Bu₃SnOCOR' + H₂O (Where R'COOH is Isodecanoic Acid)

Another established pathway is the reaction of a triorganotin halide, such as Tributyltin chloride, with the sodium salt of the carboxylic acid (sodium isodecanoate). google.commdpi.com This metathesis reaction is typically carried out in an anhydrous organic solvent to yield the organotin carboxylate and sodium chloride.

Reaction Parameters for Analogous Syntheses

The following table summarizes typical conditions used for the synthesis of various tributyltin carboxylates, which are applicable to the synthesis of this compound.

ReactantsSolventConditionsYield
Bis(tributyltin) oxide, Carboxylic AcidToluene / BenzeneReflux with azeotropic removal of waterHigh
Tributyltin chloride, Sodium CarboxylateChloroform / MethanolReflux, 6-8 hoursGood to High
Tributyltin hydride, Carboxylic Acid--Variable

Novel Approaches in Organostannane Synthesis Relevant to this compound

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methodologies. In the context of organostannane synthesis, several novel approaches could be adapted for the preparation of this compound.

Catalytic (Trans)esterification: Organotin compounds, including dibutyltin (B87310) derivatives, are themselves effective catalysts for esterification and transesterification reactions at elevated temperatures (150-200°C). gelest.comrsc.org Novel distannoxane catalysts have also been developed that show high activity in these transformations. semanticscholar.org It is conceivable that a catalytic approach could be employed, where a different, more reactive ester of tributyltin is transesterified with isodecanoic acid or its methyl/ethyl ester. This approach is particularly useful for high-boiling esters. gelest.com The mechanism for these catalyzed reactions can proceed through a Lewis acid pathway, where the tin center coordinates to the carbonyl oxygen of the ester, activating it for nucleophilic attack. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. The synthesis of various organotin(IV) derivatives of carboxylic acids has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating. orientjchem.org This method could offer a rapid and efficient route to this compound.

Catalytic Systems for Organotin Synthesis

Catalytic MethodKey FeaturesPotential Relevance
Distannoxane Catalysis Employs specific distannoxane structures for high catalytic activity in transesterification. semanticscholar.orgCould enable synthesis from other tributyltin esters under milder conditions.
Lewis Acid Catalysis Uses the Lewis acidic nature of organotin compounds to activate carbonyl groups. rsc.orgProvides a mechanistic basis for designing new catalytic routes.
Microwave-Assisted Drastically reduces reaction times through efficient heating. orientjchem.orgOffers a "green" and time-saving alternative to traditional reflux methods.

Derivatization Strategies and Functional Group Transformations Involving the Isodecanoyloxy Moiety

The isodecanoyloxy moiety of this compound possesses reactive sites that can be targeted for further chemical modification. A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. wikipedia.org The primary functional group in the isodecanoyloxy ligand is the carboxylate ester.

Hydrolysis/Saponification: The tin-ester bond in organotin carboxylates is susceptible to hydrolysis, which would cleave the isodecanoyloxy group from the tributyltin moiety, regenerating a tributyltin hydroxide or oxide and the corresponding carboxylic acid (isodecanoic acid). gelest.com This reaction is a fundamental transformation for carboxylate derivatives. msu.edu

Transesterification: As mentioned, the isodecanoyloxy group could potentially be exchanged with other carboxylates via a transesterification reaction, catalyzed by another organotin species or a different catalyst. gelest.comgoogle.com This would allow for the synthesis of a variety of other tributyltin carboxylates from a single precursor.

Reactions at the Alkyl Chain: The branched alkyl chain of the isodecanoate group is largely saturated and therefore less reactive. However, transformations could potentially be achieved under more forcing conditions, such as free-radical halogenation, to introduce new functional groups. Such transformations are general for alkyl groups but might be complicated by reactions at the organotin center.

Derivatization for Analysis: For analytical purposes, carboxylic acids like isodecanoic acid are often derivatized to enhance their detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov While this is typically performed on the free acid after cleavage from the tin moiety, it represents an important functional group transformation. Reagents are used to convert the carboxylic acid into an amide or ester that has improved chromatographic properties and ionization efficiency. nih.govnih.gov

Mechanistic Investigations of Tributyl Isodecanoyloxy Stannane in Polymer Stabilization

Role of Tributyl(isodecanoyloxy)stannane in Thermal Degradation Inhibition of Polymeric Materials

The primary function of this compound as a heat stabilizer is to prevent the auto-catalytic dehydrochlorination of PVC at processing temperatures. pen2print.orgnih.gov PVC is inherently unstable at elevated temperatures, leading to the release of hydrogen chloride (HCl) gas. nih.govmdpi.com This process initiates at labile chlorine atoms, such as those at allylic or tertiary positions in the polymer chain. ncsu.edu The released HCl then acts as a catalyst, accelerating further degradation and the formation of conjugated double bonds (polyenes), which results in discoloration (yellowing to blackening) and a deterioration of the material's mechanical properties. mdpi.comscispace.com

Organotin compounds like this compound intervene in this degradation cascade through several key actions:

HCl Scavenging : The stabilizer acts as a strong Lewis acid and effectively scavenges the released HCl, preventing its catalytic effect on further polymer degradation. nih.govscispace.com This is a primary and critical role of the stabilizer.

Displacement of Labile Chlorine Atoms : The carboxylate ligand of the organotin compound can substitute the unstable allylic chlorine atoms on the PVC chain. ncsu.edunih.gov This reaction replaces the labile chlorine with a more stable carboxylate group, thereby inhibiting the initiation of the "unzipping" dehydrochlorination reaction. ncsu.edu

The effectiveness of organotin stabilizers is influenced by the nature of the ligands attached to the tin atom. kanademy.com While alkyl groups have a lesser effect on stabilizer efficiency, the ligand (in this case, isodecanoyloxy) is of much greater importance. kanademy.com Organotin carboxylates are noted for providing good light and weather resistance, although they are generally considered less efficient as heat stabilizers compared to their sulfur-containing mercaptide counterparts. baerlocher.combaerlocher.com

Understanding the Stabilization Mechanisms in Polyvinyl Chloride (PVC) Systems

In PVC systems, the stabilization mechanism of this compound, as a type of dialkyltin carboxylate, is a multi-step process. The core of the mechanism involves the exchange of the stabilizer's carboxylate groups with the labile chlorine atoms present in the PVC structure. This prevents the elimination of HCl and the subsequent formation of color-inducing polyene sequences. ncsu.eduresearchgate.net

The general mechanism can be summarized as follows:

Initiation of Degradation : At processing temperatures, PVC begins to degrade, releasing HCl from sites with labile chlorine atoms.

Stabilizer Intervention : The this compound molecule reacts with these labile sites. The isodecanoyloxy group displaces the chlorine atom, forming a more stable ester linkage with the PVC chain.

HCl Neutralization : Simultaneously, the stabilizer reacts with and neutralizes any free HCl that has already formed, preventing it from catalyzing further degradation. nih.govscispace.com The tin atom in the organotin compound is crucial for this scavenging activity. researchgate.net

Research comparing different types of stabilizers has shown that organotin compounds are highly effective, allowing for their use at low dosages. baerlocher.com The table below presents data on the thermal stability of PVC formulations with and without organotin stabilizers, illustrating their impact on degradation.

Stabilizer SystemOnset of HCl Evolution (at 160°C)
Unstabilized PVC Film2.5 minutes
PVC with Organotin StabilizerSignificantly delayed (data varies by specific stabilizer)

This table illustrates the general effect of organotin stabilizers on delaying the thermal degradation of PVC, as indicated by the evolution of HCl gas. researchgate.net

Factors Influencing Stabilizer Efficacy in Polymer Matrices

The effectiveness of this compound as a stabilizer is not solely dependent on its chemical nature but is also influenced by a range of external and internal factors.

Processing Conditions : Higher processing temperatures and longer processing times accelerate the degradation of PVC. bdmaee.net This necessitates careful optimization of processing parameters to minimize thermal stress on the polymer and maximize the efficiency of the stabilizer. chembroad.com

Compatibility : The compatibility of the stabilizer with the PVC resin is crucial for its performance. ncsu.edu Good compatibility ensures that the stabilizer is finely and evenly dispersed throughout the polymer matrix, allowing it to effectively reach and react with degrading sites. Organotin stabilizers generally exhibit good compatibility with PVC and other common additives. baerlocher.combaerlocher.com

Synergistic Additives : The performance of organotin stabilizers can be significantly enhanced by the use of co-stabilizers. bdmaee.net

Epoxy Compounds : Additives like epoxidized soybean oil (ESBO) can act as secondary HCl scavengers and improve the compatibility of the primary stabilizer. bdmaee.netspecialchem.com

Phosphites : These compounds can function as antioxidants, protecting the organotin stabilizer from oxidation and decomposing peroxides that may form during degradation. bdmaee.net

Metal Soaps : Combinations with calcium or zinc stearates are common. While zinc compounds can be highly effective, they can also lead to rapid discoloration if not used in a carefully balanced system. scispace.comresearchgate.net

Presence of Other Additives : Other components in the PVC formulation, such as lubricants, fillers, and impact modifiers, can interact with the stabilizer. specialchem.com For instance, certain lubricants might affect melt viscosity, which in turn can influence the processing stability provided by the organotin compound. specialchem.com The presence of wood flour in Wood-PVC composites has been shown to accelerate thermal degradation and reduce the efficiency of thermal stabilizers. ncsu.edu

The table below summarizes the influence of various factors on the performance of organotin stabilizers.

FactorInfluence on Stabilizer Efficacy
Processing Temperature Higher temperatures increase degradation rate, requiring higher stabilizer efficiency. bdmaee.netchembroad.com
Compatibility Good compatibility ensures uniform dispersion and effective stabilization. ncsu.edu
Synergistic Additives Co-stabilizers like epoxies and phosphites can enhance overall stability. bdmaee.netspecialchem.com
Other Polymer Additives Can have positive or negative interactions affecting performance. specialchem.com

Tributyl Isodecanoyloxy Stannane As a Reagent and Catalyst in Organic Transformations

Catalytic Activity in Cross-Coupling Reactions, Including Stille Coupling

Tributyl(isodecanoyloxy)stannane, like other organostannanes, has been investigated for its potential role in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate. While tributyltin derivatives are classic reagents in this reaction, the use of this compound as a direct catalyst or precatalyst is a more recent area of exploration.

The general mechanism of the Stille coupling involves a catalytic cycle with a palladium complex. This cycle typically includes oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

In the context of this compound, its utility may lie in the in situ generation of the active tributyltin species required for the transmetalation step. The isodecanoyloxy ligand could potentially be cleaved under the reaction conditions to liberate the tributylstannyl cation, which then participates in the catalytic cycle. Research in this area is focused on understanding the precise mechanism and optimizing reaction conditions to favor this activation pathway.

Reactant A Reactant B Catalyst System Product Yield (%)
Aryl IodideVinylstannanePd(PPh₃)₄ / this compoundAryl-substituted alkeneData not available
Aryl BromideAlkynylstannanePdCl₂(PPh₃)₂ / CuI / this compoundAryl-substituted alkyneData not available
Acyl ChlorideOrganostannanePd₂(dba)₃ / P(t-Bu)₃ / this compoundKetoneData not available

Table 1: Representative Stille Coupling Reactions Investigating the Role of this compound. Note: Specific yield data for reactions directly employing this compound as a primary component are not extensively reported in publicly available literature.

Applications in Advanced Stereoselective Synthesis

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high enantiomeric or diastereomeric purity. The potential application of this compound in this field is an intriguing prospect. While organotin reagents have been utilized in stereoselective processes, the specific contribution of the isodecanoyloxy ligand in inducing stereoselectivity is a subject of ongoing investigation.

One potential avenue of exploration is the use of chiral ligands in conjunction with catalytic systems involving this compound. The coordination of a chiral ligand to the tin or palladium center could create a chiral environment, influencing the stereochemical outcome of the reaction. For example, in asymmetric allylation reactions, the geometry of the transition state, influenced by the ligands on the metal center, dictates the facial selectivity of the nucleophilic attack.

Substrate Reagent Catalytic System Major Stereoisomer Enantiomeric Excess (%)
AldehydeAllyltributylstannaneChiral Lewis Acid / this compoundHomoallylic alcoholData not available
ImineAllenylstannaneChiral Phosphine-Pd Complex / this compoundPropargylamineData not available

Table 2: Hypothetical Applications of this compound in Stereoselective Synthesis. Note: This table represents potential research directions, as specific experimental data for these applications are not widely documented.

Development of this compound-Derived Catalytic Systems

To enhance the catalytic efficacy and address the inherent toxicity and purification challenges associated with organotin compounds, research has focused on the development of novel catalytic systems. Immobilizing organotin reagents on solid supports or incorporating them into polymeric structures are promising strategies.

In this context, this compound could serve as a precursor for the synthesis of such advanced catalytic systems. The carboxylate functionality offers a handle for covalent attachment to various supports, such as silica (B1680970) gel, polymers, or magnetic nanoparticles. These supported catalysts would offer the advantages of easy separation from the reaction mixture, potential for recycling, and reduced tin contamination in the final product.

The development of such systems would involve the chemical modification of the isodecanoyloxy ligand or its replacement with a functionalized linker that can be anchored to a solid support. The catalytic activity of these heterogeneous catalysts would then be evaluated in various organic transformations.

Catalyst System Support Material Target Reaction Key Advantages
Silica-supported TributyltinSilica GelStille CouplingEasy separation, reusability
Polymer-bound OrganostannanePolystyreneRadical dehalogenationReduced tin leaching
Magnetic Nanoparticle-Tin CatalystFe₃O₄ NanoparticlesCarbonyl allylationMagnetic separation

Table 3: Potential this compound-Derived Heterogeneous Catalytic Systems.

Structure Activity Relationship Sar Studies of Tributyl Isodecanoyloxy Stannane Derivatives

Impact of Organotin Moiety Modifications on Chemical Reactivity and Performance

The organotin moiety, in this case, the tributyltin group ((C₄H₉)₃Sn⁺), is a primary determinant of the compound's biological and chemical properties. Modifications to this part of the molecule, such as altering the type or number of alkyl or aryl groups attached to the tin atom, can lead to significant changes in reactivity, stability, and lipophilicity.

Nature of the Organic Substituents: The type of organic group (R) in R₃Sn-X compounds plays a vital role in their activity. Studies comparing different substituents on the tin atom have shown that butyl groups often yield highly potent and stable derivatives. nih.gov This increased activity is frequently attributed to the electron-donating nature and the lipophilic character of the butyl groups, which can enhance the compound's ability to interact with biological membranes. nih.govnih.gov

For instance, research on various triorganotin(IV) compounds has demonstrated a clear hierarchy in activity based on the substituent. Butyl derivatives are often found to be more active than phenyl or methyl derivatives. nih.gov The greater electron-donating effect of the butyl group compared to methyl or phenyl groups enhances the Lewis acidity of the tin center, influencing its reactivity. nih.gov

Number of Organic Substituents: The degree of alkylation or arylation at the tin center is a critical factor governing the biological efficacy of organotin compounds. A well-established trend shows that the activity generally decreases as the number of organic groups decreases. The typical order of activity is: R₃SnX > R₂SnX₂ > RSnX₃ nih.govnih.gov

Triorganotin compounds, such as tributyltin derivatives, consistently exhibit the highest activity. This is often linked to their higher lipophilicity and specific binding affinities to proteins, which differ from di- or mono-substituted analogues. nih.gov

Table 1: Relative Activity of Organotin Compounds Based on Moiety Modification

Organotin MoietyGeneral FormulaRelative ActivityKey Factors
Tri-substituted R₃SnXHighHigh lipophilicity, strong protein binding affinity. nih.gov
Di-substituted R₂SnX₂ModerateLower lipophilicity compared to tri-substituted forms.
Mono-substituted RSnX₃LowLowest relative activity and lipophilicity. nih.govnih.gov
Tributyltin (C₄H₉)₃SnXVery HighOptimal balance of lipophilicity and stability. nih.gov
Triphenyltin (C₆H₅)₃SnXHighLess potent than butyl derivatives. nih.gov
Trimethyltin (CH₃)₃SnXModerateLess potent than butyl and ethyl derivatives. nih.gov

Influence of the Isodecanoyloxy Group on Compound Efficacy and Selectivity

While the tributyltin moiety largely dictates the degree of general activity, the carboxylate ligand—in this case, the isodecanoyloxy group—fine-tunes the compound's properties, including its solubility, stability, and selectivity. The isodecanoyloxy group is a carboxylate derived from isodecanoic acid, a branched-chain ten-carbon carboxylic acid.

Furthermore, the bond between the tin atom and the oxygen of the carboxylate group (Sn-O) is crucial. In many organotin carboxylates, this bond is susceptible to hydrolysis. The stability of this bond, influenced by the structure of the carboxylate, determines the rate at which the active tributyltin cation might be released. The size and branching of the isodecanoyloxy group can sterically hinder hydrolysis, potentially increasing the compound's persistence and modifying its activity profile compared to derivatives with smaller, linear carboxylate groups like acetate (B1210297) or butyrate. nih.gov

Table 2: Influence of Carboxylate Ligand on Organotin Compound Properties

PropertyInfluence of Isodecanoyloxy Group
Lipophilicity The long, branched alkyl chain increases the overall lipophilicity of the molecule, potentially enhancing membrane permeability. nih.govnih.gov
Stability The steric bulk of the branched chain may provide increased stability against hydrolysis compared to smaller carboxylates.
Transport Modifies the solubility characteristics, which can assist in the transport of the compound across cellular membranes. nih.gov
Selectivity The specific structure of the carboxylate can influence interactions with target sites, subtly altering the compound's selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov QSAR plays a crucial role in modern chemical research by enabling the prediction of a compound's properties without the need for synthesis and testing, thereby saving resources and accelerating development. nih.gov

For organotin compounds like Tributyl(isodecanoyloxy)stannane, QSAR models can be developed to predict their efficacy based on a set of calculated structural parameters known as "descriptors." The general process involves several key steps:

Data Set Compilation: A dataset of structurally related organotin compounds with experimentally determined activity values is collected.

Descriptor Calculation: For each molecule in the dataset, various physicochemical and structural descriptors are calculated. These can include parameters related to:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area, shape indices)

Hydrophobicity: (e.g., LogP)

Topological indices: (describing molecular branching and connectivity)

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Algorithm (GFA), are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

In the context of this compound derivatives, QSAR could be used to predict how changes to either the alkyl chains on the tin atom or the structure of the carboxylate group would impact the compound's performance. For example, a model could predict the activity of a "Tributyl(dodecanoyloxy)stannane" or a "Tripropyl(isodecanoyloxy)stannane" before they are synthesized, guiding research toward more effective or selective compounds. Such predictive models are invaluable tools for designing novel organotin compounds with optimized properties for specific applications.

Environmental Transformations and Degradation Pathways of Tributyl Isodecanoyloxy Stannane

Photolytic Degradation Mechanisms of Tributyl(isodecanoyloxy)stannane

The degradation of this compound initiated by light, known as photolysis, is a significant pathway for its transformation, particularly in the upper layers of aquatic environments where sunlight can penetrate. The primary mechanism of photolytic degradation involves the cleavage of the tin-carbon bonds.

Upon exposure to ultraviolet (UV) radiation from sunlight, the energy absorbed by the molecule can lead to the sequential breaking of the bonds between the tin atom and the butyl groups. cdc.govljmu.ac.uk This process, known as debutylation, occurs stepwise. Initially, a butyl radical is cleaved from the parent molecule, forming a dibutyltin (B87310) derivative. Further photolysis can then remove a second butyl group, yielding a monobutyltin (B1198712) derivative. This sequential removal of organic groups from the tin atom is a key feature of organotin degradation. nih.gov

The rate of photolytic degradation can be influenced by several environmental factors. In clear surface waters, photolysis can be a dominant degradation process compared to biodegradation. cdc.gov The presence of photosensitizing substances, such as titanium dioxide (TiO2), can accelerate the photodegradation of tributyltin (TBT) compounds. nrct.go.thresearchgate.netnih.gov Studies have shown that under UV irradiation, photocatalysts like TiO2 can significantly enhance the degradation efficiency of TBT. nrct.go.thnih.gov Conversely, factors like water turbidity can reduce the penetration of UV light, thereby slowing down photolysis in deeper water layers. cdc.gov The presence of microplastics in aquatic environments can also impact the photodegradation of organotins, with effects varying depending on the type of plastic due to light scattering and adsorption phenomena. nih.gov

The half-life for photolytic degradation of TBT compounds can range from days to weeks, depending on conditions such as light intensity, water clarity, and temperature. cdc.govwaterquality.gov.au For instance, photolytic half-lives for butyltins have been reported to be as short as 18 days under certain conditions. waterquality.gov.au

Biotic and Abiotic Transformation Processes in Aquatic and Terrestrial Environments

In both aquatic and terrestrial ecosystems, this compound is subject to a variety of transformation processes that are either mediated by living organisms (biotic) or occur through chemical and physical means (abiotic).

Abiotic Transformations: A crucial initial abiotic step for this compound in aqueous environments is hydrolysis. The ester linkage between the tributyltin moiety and the isodecanoyloxy group is susceptible to hydrolysis, which would yield tributyltin hydroxide (B78521) (or the TBT cation) and isodecanoic acid. While the cleavage of the tin-carbon bond by hydrolysis is not considered a significant environmental fate process, the hydrolysis of the carboxylate group is an important initial transformation. cdc.gov

Following this initial hydrolysis, the primary abiotic process governing the fate of the resulting tributyltin species is adsorption to particulate matter. TBT compounds exhibit low water solubility and a high affinity for soil and sediment, causing them to partition from the water column to suspended particles and bottom sediments. cdc.gov This process is a key removal mechanism from water, although it also leads to the accumulation of these compounds in sediments, where they can persist for extended periods. cdc.govices.dk Degradation in sediments is significantly slower than in the water column, with half-lives estimated to be several years. cdc.gov

Biotic Transformations: Biodegradation is a major pathway for the breakdown of tributyltin compounds, especially in environments rich in organic matter and microbial life, such as sediments and some surface waters. cdc.govljmu.ac.uk A wide range of microorganisms, including bacteria, fungi, and algae, are capable of degrading TBT. ljmu.ac.uknih.gov

The primary mechanism of biodegradation is sequential debutylation, which mirrors the photolytic pathway. nih.gov Microorganisms metabolize TBT, cleaving the butyl groups one by one to form dibutyltin (DBT) and then monobutyltin (MBT), ultimately leading to non-toxic inorganic tin. ljmu.ac.ukwaterquality.gov.aunih.gov This process is a form of detoxification for the microorganisms. nih.gov Numerous bacterial strains, some isolated from highly contaminated environments, have demonstrated the ability to degrade TBT. nih.govelsevier.es For example, Moraxella osloensis has shown a significant capability to degrade TBT, with debutylation being the probable mechanism. nih.gov Biodegradation is generally more rapid under aerobic conditions, though some anaerobic degradation can occur. ljmu.ac.uk

The table below summarizes the reported degradation half-lives of tributyltin under various environmental conditions.

EnvironmentConditionHalf-LifeReference(s)
SeawaterVaries with pH, temp, turbidity, light1 day to a few weeks cdc.gov
Harbor Water (Summer)Rich in suspended particles6 days cdc.gov
Clean Seawater (Winter)127 days cdc.gov
Harbor Water (Dark)Incubation at 20°C20 weeks nih.gov
Sediment-Water Mixture (Dark)Incubation at 20°C16 weeks nih.gov
SedimentSeveral years cdc.gov

Elucidation of Formation and Fate of Degradation Products

The environmental transformation of this compound results in the formation of several degradation products, the most significant of which are the debutylated organotin compounds.

The stepwise removal of butyl groups from the tributyltin core structure is the defining degradation pathway. The initial degradation product formed from tributyltin is Dibutyltin (DBT). DBT is generally less toxic than its parent compound, TBT. nih.gov With further degradation, one of the remaining butyl groups is cleaved from DBT, resulting in the formation of Monobutyltin (MBT). MBT is, in turn, less toxic than DBT. nih.govwaterquality.gov.au The ultimate fate of these organotin compounds is their complete mineralization to inorganic tin, which has a much lower toxicity. ljmu.ac.uknih.gov The isodecanoyloxy portion of the original molecule is hydrolyzed to form isodecanoic acid, which is expected to undergo biodegradation.

The table below details the primary degradation products resulting from the transformation of this compound.

Parent CompoundDegradation ProductTransformation Process
This compoundTributyltin (TBT) cation/hydroxideHydrolysis
Tributyltin (TBT)Dibutyltin (DBT)Photolysis, Biodegradation
Dibutyltin (DBT)Monobutyltin (MBT)Photolysis, Biodegradation
Monobutyltin (MBT)Inorganic Tin (Sn)Photolysis, Biodegradation

The fate of these degradation products is varied. In the water column, DBT and MBT can undergo further photolytic and biotic degradation. nrct.go.thnih.gov However, like TBT, these degradation products can also adsorb to sediments. Once in the sediment, their degradation is much slower, leading to their persistence in the environment. cdc.gov Therefore, while TBT itself may be degraded, its breakdown products can still be found in environmental compartments, particularly in the sediments of contaminated areas.

Advanced Analytical Spectroscopic and Chromatographic Techniques in Research

Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Elucidation

Spectroscopic techniques are fundamental in tracking the progress of chemical reactions and unraveling their underlying mechanisms. For Tributyl(isodecanoyloxy)stannane, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of tributyltin carboxylates and for monitoring their formation. sioc-journal.cnnih.govexpresspolymlett.com Key nuclei for observation include ¹H, ¹³C, and ¹¹⁹Sn. During the synthesis of this compound, ¹H NMR can be used to follow the consumption of reactants. The chemical shifts observed in ¹¹⁹Sn NMR are highly sensitive to the coordination environment of the tin atom, which is crucial for understanding the compound's structure in solution. sioc-journal.cn For instance, tributyltin carboxylates typically exhibit ¹¹⁹Sn chemical shifts that can differentiate between four- and five-coordinate tin centers, providing clues about the monomeric or polymeric nature of the compound in different states. researchgate.net

Infrared (IR) Spectroscopy offers valuable information regarding the coordination of the carboxylate group to the tin atom. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate (COO) group is a diagnostic marker. A larger Δν value is indicative of a monodentate coordination, while a smaller difference suggests a bidentate or bridging interaction. This data is vital for elucidating the structural arrangement of the molecule. sioc-journal.cnnih.gov

Table 1: Interactive Spectroscopic Data for Tributyltin Carboxylates

Technique Key Feature Typical Chemical Shift / Frequency Range Significance
¹H NMR Protons of the butyl groups 0.89-1.76 ppm researchgate.net Confirms the presence of the tributyltin moiety.
¹³C NMR Carbons of the butyl groups 17.17-28.22 ppm researchgate.net Provides detailed information on the carbon skeleton of the butyl chains.
¹¹⁹Sn NMR Tin atom Varies with coordination Elucidates the coordination geometry around the tin center. sioc-journal.cn

Chromatographic Separations for Investigating Reaction Intermediates and Degradation Products

Chromatographic techniques are essential for the separation and identification of intermediates that may form during the synthesis of this compound, as well as for tracking its degradation products.

Gas Chromatography (GC) is a widely employed technique for the analysis of organotin compounds. pjoes.comnih.gov Due to the low volatility of many organotin carboxylates, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. pjoes.comresearchgate.net This can be achieved through methods like ethylation or hydride generation. pjoes.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is particularly powerful, offering both high separation efficiency and definitive identification of the compounds. nih.govresearchgate.netnih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) provides a robust alternative for analyzing organotin compounds, often without the need for derivatization. nih.govubc.caresearchgate.net This is especially advantageous for thermally sensitive or non-volatile compounds. Reverse-phase HPLC is commonly used for the separation of tributyltin compounds and their degradation products, such as dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). nih.govubc.catandfonline.comresearchgate.net The degradation of tributyltin compounds typically proceeds through the sequential loss of butyl groups. tandfonline.comresearchgate.netresearchgate.net

Advanced Hyphenated Techniques in Structural Elucidation

The definitive structural confirmation of this compound and its related species often necessitates the use of hyphenated techniques, which couple the separation power of chromatography with the detailed structural information from mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) , following a suitable derivatization, is a highly sensitive and selective method for identifying reaction byproducts and environmental degradation products. nih.govresearchgate.netfrontiersin.org The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the confident identification of the analytes. The characteristic isotopic pattern of tin is a key feature in the mass spectra of these compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for the direct analysis of organotin compounds in various matrices. nih.govresearchgate.netmdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the soft ionization of the target molecules, often preserving the molecular ion and providing accurate molecular weight information. nih.govresearchgate.netupce.cz Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by inducing fragmentation of the parent ion, which helps in confirming the identity of the compound and its degradation products. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Dibutyltin

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Reactivity and Electronic Structure of Tributyl(isodecanoyloxy)stannane

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nrel.govrsc.org For organotin compounds, including carboxylates like this compound, DFT methods can accurately predict geometries, vibrational frequencies, and the nature of chemical bonds. researchgate.netniscpr.res.in

Electronic Structure and Reactivity:

The reactivity of this compound is largely governed by the electronic environment around the tin (Sn) atom and the nature of the isodecanoyloxy ligand. DFT calculations can map the molecular electrostatic potential, identifying regions susceptible to nucleophilic or electrophilic attack. niscpr.res.in The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's ability to donate or accept electrons. nih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. nih.gov

In the context of its use as a catalyst, for instance in urethane (B1682113) formation, quantum chemical calculations can elucidate the reaction mechanism. rsc.orgpsu.edunih.gov These calculations can model the interaction of the tin center with reactants, such as isocyanates and alcohols, to determine the most likely reaction pathways and the structure of transition states. psu.edunih.gov For example, studies on similar organotin carboxylates have shown that an alkoxide complex formed between the organotin compound and an alcohol can be the dominant catalytic species. nih.gov

Computational Details:

A common approach for such calculations involves using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netrsc.org For the heavy tin atom, effective core potentials (ECPs) like LANL2DZ are often employed to account for relativistic effects and reduce computational cost, while basis sets like 6-31G(d,p) or def2-TZVP are used for lighter atoms such as carbon, hydrogen, and oxygen. researchgate.netniscpr.res.inresearchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for Organotin Compounds

ParameterDescriptionTypical Values/Methods
Method The theoretical model used to approximate the Schrödinger equation.Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) researchgate.net
Functional The specific approximation for the exchange-correlation energy in DFT.B3LYP researchgate.netrsc.orgnih.gov, M06-2X nrel.gov
Basis Set The set of mathematical functions used to build molecular orbitals.LANL2DZ for Sn researchgate.net, 6-31G(d,p) niscpr.res.in, def2-TZVP nrel.govresearchgate.net
Solvent Model A method to simulate the effects of a solvent on the molecule.Conductor-like Polarizable Continuum Model (CPCM) rsc.orgpsu.edu

This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations of Compound Interactions within Polymer Matrices

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the physical interactions and conformational changes of this compound, particularly within a polymer matrix where it might be used as a stabilizer or catalyst. mdpi.commdpi.comnih.gov

Behavior in Polymers:

Coarse-grained (CG) MD simulations are particularly useful for studying large polymer systems over longer timescales. mdpi.comnih.gov In this approach, groups of atoms are represented as single beads, reducing the computational complexity while still capturing the essential physics of the system. nih.gov This allows for the investigation of phenomena such as the formation of nanoparticle networks if the organotin compound self-assembles within the polymer. mdpi.comrsc.org

Simulating Interactions:

The interactions between this compound and the polymer are modeled using force fields, which are sets of parameters that describe the potential energy of the system. By analyzing the radial distribution function and other structural parameters from the simulation, researchers can quantify the strength and nature of these interactions. nih.gov This information is critical for designing polymer formulations with desired properties.

Table 2: Key Outputs from Molecular Dynamics Simulations of Polymer Systems

Simulation OutputDescriptionRelevance to this compound
Mean Squared Displacement (MSD) A measure of the average distance a molecule travels over time.Indicates the diffusion rate of the compound within the polymer.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the local structure and interactions between the organotin and polymer chains. nih.gov
Radius of Gyration (Rg) A measure of the size and compactness of a molecule or a polymer chain.Can indicate conformational changes in the polymer induced by the additive. mdpi.com
Glass Transition Temperature (Tg) The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Shows the effect of the compound on the thermal properties of the polymer. nih.gov

This table is interactive. You can sort and filter the data.

Predictive Modeling of Chemical Behavior and Reaction Pathways

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can be used to forecast the chemical behavior and potential reaction pathways of this compound based on its structural features. nih.gov

Forecasting Reactivity and Properties:

By building models trained on data from a large set of known organotin compounds, it is possible to predict various properties of this compound. tandfonline.com These properties can include its catalytic activity in specific reactions, its potential for degradation, and its interactions with biological systems. nih.govtandfonline.com QSAR models use molecular descriptors—numerical representations of a molecule's structure—to correlate with its observed activity or property. nih.gov

Predicting Reaction Pathways:

Computational tools can also be used to predict the likely products of reactions involving this compound. rsc.org By systematically exploring possible reaction mechanisms and calculating the energies of intermediates and transition states, researchers can identify the most favorable pathways. rsc.orgnih.gov This is particularly valuable in understanding its role as a catalyst, where it may participate in a complex reaction network. rsc.orgpsu.edu

The integration of data from quantum chemical calculations and experimental results into predictive models can enhance their accuracy and applicability. nih.govarxiv.org For instance, calculated electronic properties like atomic charges and orbital energies can serve as informative descriptors in QSAR models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.